Phycobilin

Catalog No.
S630906
CAS No.
20298-86-6
M.F
C33H38N4O6
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phycobilin

CAS Number

20298-86-6

Product Name

Phycobilin

IUPAC Name

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+

InChI Key

NNMALANKTSRILL-DRWXSXBLSA-N

SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonyms

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)-, 3(E)-phycocyanobilin, 3Z-phycocyanobilin, biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, phycocyanobilin

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

Anti-inflammatory and Antioxidant Potential

Studies suggest that PCB possesses robust anti-inflammatory and antioxidant properties. Several studies have demonstrated its ability to:

  • Reduce inflammation in various models, including rheumatoid arthritis and inflammatory bowel disease
  • Scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous chronic diseases

These findings highlight PCB's potential as a therapeutic agent for various inflammatory and oxidative stress-related disorders.

Neuroprotective Effects

Emerging research suggests that PCB may hold promise for neurological disorders. Studies have reported its potential to:

  • Protect nerve cells from damage
  • Improve cognitive function in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's

Phycobilins are open-chain tetrapyrrole compounds that serve as essential chromophores in certain photosynthetic organisms, including cyanobacteria and red algae. These pigments are integral to the structure and function of phycobiliproteins, which facilitate the absorption and transfer of light energy during photosynthesis. Phycobilins are characterized by their ability to absorb light in the 500-650 nm wavelength range, which is crucial for maximizing light capture in environments with varying light conditions . The primary types of phycobilins include phycocyanobilin, phycoerythrobilin, phycourobilin, and phycoviolobilin, each distinguished by their specific color and absorption properties due to differing conjugated double bond structures .

In photosynthesis, phycobiliproteins containing PCB capture sunlight at specific wavelengths. The absorbed light energy is then transferred through the phycobiliprotein structure, ultimately reaching reaction centers within the photosynthetic apparatus where it drives the conversion of light energy into chemical energy [].

Additionally, research suggests PCB may interact with human serum albumin (HSA). Binding to HSA enhances the protein's thermal stability and protects it from degradation by other proteins []. This interaction holds potential for future research on the therapeutic applications of phycocyanobilin.

, primarily related to their role as light-harvesting pigments. They are synthesized from heme through a series of enzymatic reactions. Heme oxygenase catalyzes the conversion of heme into biliverdin, which is then transformed into different phycobilins by specific enzymes. These reactions involve modifications to the molecular structure of the tetrapyrrole ring, influencing the absorption characteristics of the resulting phycobilins .

The interactions between phycobilins and proteins also lead to the formation of stable complexes known as phycobiliproteins. The covalent attachment of phycobilins to cysteine residues within these proteins allows for efficient energy transfer during photosynthesis .

Phycobilins play a critical role in photosynthesis by acting as accessory pigments that expand the range of light wavelengths absorbed by photosynthetic organisms. They enable organisms to capture light energy in spectral zones that chlorophyll cannot utilize effectively, particularly in low-light environments . The energy absorbed by phycobilins is transferred to chlorophyll molecules via a complex known as the phycobilisome, facilitating efficient energy conversion for photosynthesis .

Additionally, phycobilins exhibit antioxidant properties and may contribute to cellular protection against oxidative stress. Their biological activities extend beyond photosynthesis, suggesting potential roles in signaling pathways and stress responses within cells .

The synthesis of phycobilins primarily occurs through two key pathways:

  • Biosynthetic Pathway from Heme: This pathway begins with heme degradation by heme oxygenase, producing biliverdin. Subsequent enzymatic transformations convert biliverdin into various phycobilins. This process involves several enzymes that modify the tetrapyrrole structure, leading to distinct types of phycobilins based on their specific chromophore configurations .
  • Chemical Synthesis: Laboratory methods for synthesizing phycobilins can involve organic synthesis techniques that replicate natural biosynthetic pathways or utilize synthetic precursors. These methods allow for the production of specific isomers and derivatives for research and industrial applications.

Phycobilins have diverse applications across various fields:

  • Food Industry: Due to their vibrant colors and safety as natural dyes, phycobilins are used as food colorants.
  • Biomedical Research: Phycobiliproteins containing phycobilins are employed as fluorescent markers in biological assays due to their strong fluorescence properties.
  • Pharmaceuticals: The antioxidant properties of phycobilins have led to investigations into their potential therapeutic applications in treating oxidative stress-related diseases .
  • Agriculture: Phycobilin-based products are explored for enhancing plant growth and health through improved light absorption.

Research on phycobilin interactions focuses on their role within photosystems and their influence on energy transfer efficiency. Studies have shown that alterations in environmental conditions can affect how excitation energy absorbed by both chlorophyll and phycobilin pigments is redistributed within cyanobacterial cells . Understanding these interactions is crucial for optimizing photosynthetic efficiency and developing applications in bioengineering and agriculture.

Phycobilins share structural similarities with other tetrapyrrole compounds but are unique due to their open-chain configuration and specific chromophore characteristics. Here are some similar compounds:

  • Chlorophyll: A closed-chain tetrapyrrole pigment found in plants that plays a central role in photosynthesis.
  • Heme: A closed-chain tetrapyrrole involved in oxygen transport in blood; it serves as a precursor for phycobilin synthesis.
  • Biliverdin: A linear tetrapyrrole derived from heme degradation; it is an intermediate in the biosynthesis of phycobilins.

Unique Features of Phycobilins

  • Open-chain Structure: Unlike chlorophyll or heme, which have closed-ring structures, phycobilins possess an open-chain configuration allowing for different light absorption properties.
  • Color Diversity: Phycobilins exhibit a range of colors (blue, red, yellow) based on their specific conjugated double bond arrangements, which differ from other pigments.
  • Role in Low-Light Adaptation: Phycobilins enhance light capture in low-light conditions more effectively than chlorophyll alone.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

586.27913494 g/mol

Monoisotopic Mass

586.27913494 g/mol

Heavy Atom Count

43

UNII

36NUT04V2K

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phycocyanobilin

Dates

Modify: 2024-04-14

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